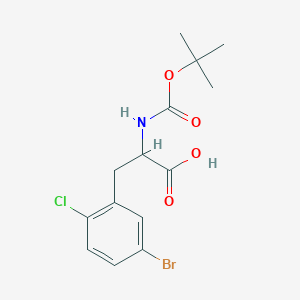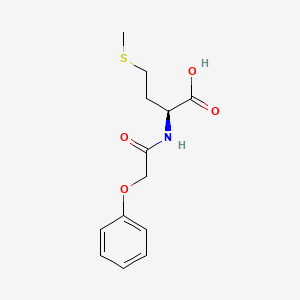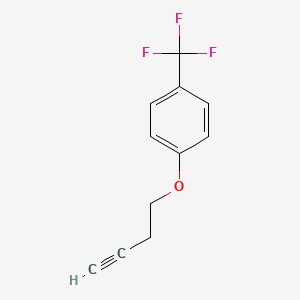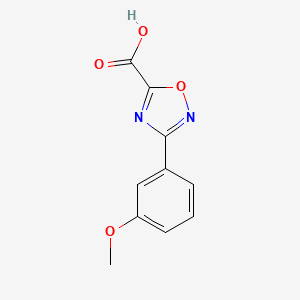
5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 5-position and a pyrrolidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 5-methoxypyrimidine with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 5-Methoxypyrimidine and pyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The base deprotonates the pyrrolidine, which then acts as a nucleophile and attacks the 2-position of the 5-methoxypyrimidine, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of heterocyclic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, as well as employing continuous flow chemistry for efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Hydroxy-2-(pyrrolidin-1-yl)pyrimidine or 5-Formyl-2-(pyrrolidin-1-yl)pyrimidine.
Reduction: Dihydro-5-methoxy-2-(pyrrolidin-1-yl)pyrimidine.
Substitution: 5-Substituted-2-(pyrrolidin-1-yl)pyrimidine derivatives.
Scientific Research Applications
5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor studies due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance binding affinity to certain receptors or enzymes, while the methoxy group can influence the compound’s electronic properties. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Lacks the methoxy group, which can affect its binding properties and reactivity.
5-Methoxy-2-(morpholin-1-yl)pyrimidine: Contains a morpholine ring instead of pyrrolidine, which can alter its pharmacological profile.
5-Methoxy-2-(piperidin-1-yl)pyrimidine: Features a piperidine ring, leading to different steric and electronic effects.
Uniqueness: 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is unique due to the combination of the methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-methoxy-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C9H13N3O/c1-13-8-6-10-9(11-7-8)12-4-2-3-5-12/h6-7H,2-5H2,1H3 |
InChI Key |
VJIHEBXNSIGLHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]-](/img/structure/B12276262.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B12276264.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12276284.png)



![6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12276298.png)
![4,4'-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione](/img/structure/B12276305.png)

![2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate](/img/structure/B12276318.png)
amino}methyl)benzonitrile](/img/structure/B12276319.png)
